FKBP13 is encoded by the FKBP2 gene. It has been identified across various species, including yeast and mammals. The protein belongs to the larger family of immunophilins, which also includes cyclophilins and other FK506-binding proteins. These proteins are characterized by their ability to bind immunosuppressive drugs like FK506 and rapamycin, which are used clinically to prevent organ transplant rejection and treat autoimmune diseases.
The synthesis of FKBP13 can be achieved through recombinant DNA technology. The gene encoding FKBP13 is typically cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following transformation, the host cells are cultured to express the protein, which can then be purified using affinity chromatography techniques.
FKBP13 has a well-defined three-dimensional structure that can be analyzed through X-ray crystallography. Its structure reveals a characteristic FK506-binding domain that includes several key active site residues involved in substrate binding and catalysis.
FKBP13 participates in several biochemical reactions primarily related to protein folding:
The mechanism of action for FKBP13 primarily involves its role as a chaperone within the endoplasmic reticulum:
This process is vital for maintaining cellular homeostasis, especially under conditions of stress where misfolded proteins accumulate.
FKBP13 has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3